2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl-

Description

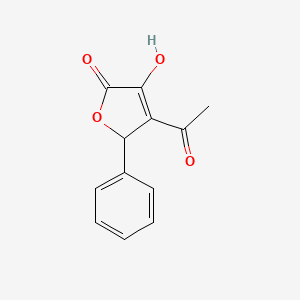

The compound 2(5H)-furanone, 4-acetyl-3-hydroxy-5-phenyl-, is a substituted furanone derivative characterized by a five-membered lactone ring with a hydroxyl (-OH) group at position 3, an acetyl (-COCH₃) group at position 4, and a phenyl (-C₆H₅) substituent at position 3.

Properties

CAS No. |

21053-80-5 |

|---|---|

Molecular Formula |

C12H10O4 |

Molecular Weight |

218.20 g/mol |

IUPAC Name |

3-acetyl-4-hydroxy-2-phenyl-2H-furan-5-one |

InChI |

InChI=1S/C12H10O4/c1-7(13)9-10(14)12(15)16-11(9)8-5-3-2-4-6-8/h2-6,11,14H,1H3 |

InChI Key |

NAONGLJFJCQBGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=O)OC1C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- typically involves the reaction of tryptamine, aromatic aldehyde, and methyl acetylpyruvate. The mixture is heated briefly and then stirred at room temperature for one day . This method allows for the efficient production of the compound with high yield.

Industrial Production Methods

While specific industrial production methods for 2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance production efficiency.

Chemical Reactions Analysis

Ring-Opening and Functionalization Reactions

The lactone ring in 2(5H)-furanones is susceptible to nucleophilic attack. For example:

-

Bromination : Bromine in Et₂O or CCl₄ under reflux conditions introduces bromine atoms at the 3- or 5-position of the furanone ring, as observed in analogs like 3-bromo-5-methyl-2(5H)-furanone (Scheme 5, ).

-

Pd-Catalyzed Cross-Coupling : 3,4-Dibromo-2(5H)-furanone reacts with aryl stannanes or boronic acids in the presence of Pd catalysts (e.g., PdCl₂/AsPh₃) to yield 4-aryl-3-bromo derivatives (e.g., 31a–e in Scheme 10, ).

Table 1: Representative Ring Functionalization Reactions

Condensation Reactions

The α,β-unsaturated lactone system facilitates condensation with aldehydes or amines:

-

Aldehyde Condensation : Reaction with 4-pyridinecarboxaldehyde in toluene under acidic conditions forms 5-(4-pyridylmethylidene) derivatives (Example XXIII, ).

-

Amine Reactions : Furanones react with amines (e.g., aniline) to yield urea-linked derivatives (Example XV, ).

Table 2: Condensation Reaction Examples

Substitution at the Acetyl Group

The acetyl group undergoes nucleophilic substitution or oxidation:

-

Hydrolysis : Acetyl groups are hydrolyzed to carboxylic acids under basic conditions, though direct examples for this compound are not explicitly documented.

-

Reduction : NaBH₄ reduces the lactone ring in mucobromic acid derivatives to dihydrofuranones (Scheme 10, ).

Modification of the Phenyl Ring

Electrophilic aromatic substitution (e.g., nitration, halogenation) on the phenyl group is feasible but underreported. Indirect evidence from analogs includes:

-

Suzuki-Miyaura Coupling : 4-Aryl substituents are introduced via Pd-catalyzed reactions (Scheme 15, ).

Dehydrobromination and Elimination Reactions

Brominated derivatives undergo elimination to form α,β-unsaturated lactones:

-

Zn-Mediated Dehydrobromination : 3,5-Dibromo-4-methoxy-2(5H)-furanone yields 3-bromo-5-methylene derivatives (Scheme 5, ).

Photochemical and Oxidation Reactions

-

Photooxidation : 3-Bromofuran derivatives are oxidized to hydroxyfuranones using DBU and light (Scheme 7, ).

-

Sensitized Oxidation : Rose Bengal-mediated photooxidation of furans produces hydroxylated furanones (Scheme 4, ).

Key Mechanistic Insights

-

Regioselectivity : Bromination favors the 3-position due to electronic effects from substituents like methoxy or phenyl groups .

-

Catalytic Systems : PdCl₂/AsPh₃ enhances cross-coupling efficiency for arylations .

-

Steric Effects : Bulky substituents on the phenyl ring reduce reaction yields in Suzuki-Miyaura couplings .

Scientific Research Applications

2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between 4-acetyl-3-hydroxy-5-phenyl-2(5H)-furanone and related furanones:

Antimicrobial and Anti-Biofilm Properties

- Halogenated Derivatives: Brominated furanones (e.g., Furanone C30) are potent QS inhibitors, disrupting bacterial communication and biofilm formation in pathogens like Pseudomonas aeruginosa and Streptococcus mutans . However, halogenation can increase cytotoxicity, limiting therapeutic use .

- Hydroxylated Derivatives: Compounds like 5-hydroxy-3,4-dimethyl-2(5H)-furanone exhibit anti-fibrotic activity but show weaker antimicrobial effects compared to halogenated analogs .

- 4-Acetyl-3-hydroxy-5-phenyl-2(5H)-furanone: The acetyl and phenyl groups may enhance membrane permeability and target specificity. While direct data are lacking, structurally similar furanones inhibit QS by interfering with acyl-homoserine lactone (AHL) signaling, a mechanism observed in 2(5H)-furanone derivatives .

Toxicity and Selectivity

- Halogenated Compounds: Brominated furanones (e.g., 3,4-dibromo-5-hydroxy-2(5H)-furanone) may exhibit off-target effects, such as enhancing Staphylococcus aureus biofilm formation at sub-inhibitory concentrations .

- Non-Halogenated Analogs: Hydroxylated and alkylated derivatives generally show lower cytotoxicity, making them safer candidates for therapeutic development . The phenyl and acetyl groups in the target compound could further improve selectivity by reducing nonspecific interactions.

Biological Activity

2(5H)-Furanone, specifically the compound 4-acetyl-3-hydroxy-5-phenyl-, has garnered attention in recent years due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential applications based on current research findings.

Chemical Structure and Synthesis

The compound 2(5H)-furanone, 4-acetyl-3-hydroxy-5-phenyl-, is characterized by its furanone ring structure with acetyl and hydroxy substituents. The synthesis of this compound typically involves multi-step organic reactions, including oxidation and acylation processes. For example, various derivatives of furanones have been synthesized through the reaction of phenolic compounds with acylating agents under controlled conditions to produce the desired furanone derivatives .

1. Anti-inflammatory Properties

Research has indicated that certain furanone derivatives exhibit significant anti-inflammatory effects. A study highlighted the dual inhibition of cyclooxygenases (COXs) and lipoxygenases (LOXs) by related furanone compounds, which demonstrated promising in vivo anti-inflammatory activity in rat models . The optimal compound in this study showed an IC50 value for COX-2 inhibition of 1.4 µM and for 5-LOX inhibition of 0.28 µM, suggesting that modifications to the furanone structure can enhance anti-inflammatory potency.

2. Antioxidant Activity

Another important aspect of the biological activity of furanones is their antioxidant potential. A series of novel 4,5-diaryl-3-hydroxy-2(5H)-furanones were evaluated for their ability to scavenge free radicals. The most potent antioxidant among these showed an IC50 value against DPPH radicals of 10.3 µM, indicating that structural variations significantly influence antioxidant efficacy .

3. Antimicrobial Properties

The antimicrobial activity of furanones has also been extensively studied. Recent findings suggest that certain derivatives can inhibit biofilm formation by pathogenic bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, a sulfone derivative exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent .

Case Study: In Vivo Evaluation

In a notable case study, researchers investigated the efficacy of a specific furanone derivative in a rat model infected with S. aureus. The combination treatment involving gentamicin and a furanone derivative significantly improved wound healing and bacterial clearance compared to controls. This suggests that furanones may enhance the effectiveness of conventional antibiotics .

Table: Summary of Biological Activities

| Biological Activity | Compound | IC50/MIC Values | Notes |

|---|---|---|---|

| Anti-inflammatory | 4-acetyl-3-hydroxy-5-phenyl | COX-2: 1.4 µM | Dual inhibitor properties |

| 5-LOX: 0.28 µM | More potent than caffeic acid | ||

| Antioxidant Activity | Diaryl-furanone | DPPH: 10.3 µM | Strong scavenging ability |

| Superoxide: 0.187 mM | Effective against lipid peroxidation | ||

| Antimicrobial Activity | Furanone derivative | MIC: 8 µg/mL | Effective against biofilm-forming bacteria |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl-?

- Methodology:

- Halolactonization: Use 2,3-allenoic acids as precursors. For example, iodolactonization of 2-methyl-4-phenylbuta-2,3-dienoic acid yields iodinated furanones, which can be further functionalized via nucleophilic substitution .

- Cyclization Reactions: Employ β-keto esters or α,β-unsaturated ketones under acidic or basic conditions. For phenyl-substituted derivatives, Friedel-Crafts acylation may introduce the acetyl group .

- Chiral Synthesis: Resolve enantiomers using chiral auxiliaries (e.g., (L)-(-)-cinchonidine) to achieve stereochemical purity .

Q. How can structural characterization of this compound be performed?

- Techniques:

- NMR Spectroscopy: Analyze and NMR to confirm substituent positions (e.g., phenyl at C5, acetyl at C4). Coupling constants in NMR help identify stereochemistry .

- X-Ray Crystallography: Resolve absolute configuration, particularly for chiral centers (e.g., C5 in the furanone ring) .

- HRMS/IR: Validate molecular formula (CHO) and detect functional groups (e.g., hydroxyl stretch at ~3200 cm) .

Q. What safety protocols are essential for handling this compound?

- Guidelines:

- Refer to ECHA regulations for structurally similar furanones (e.g., 4-hydroxy-3-methyl-2(5H)-furanone, CAS 516-09-6). Use PPE (gloves, goggles) due to potential irritancy of acetyl and hydroxyl groups .

- Store in inert atmospheres (N/Ar) to prevent oxidation of the enol group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in asymmetric synthesis?

- Strategies:

- Catalytic Enantioselective Methods: Use chiral catalysts (e.g., Cinchona alkaloids) to enhance enantiomeric excess (ee). For example, (L)-(-)-cinchonidine achieves 35.5% ee in iodolactonization .

- Solvent Effects: Polar aprotic solvents (e.g., DMF, THF) stabilize transition states in cyclization steps.

- Temperature Control: Low temperatures (-20°C) minimize side reactions (e.g., epimerization) .

Q. How to resolve contradictions in spectral data for structurally similar derivatives?

- Case Study:

- Discrepancies in NMR: Conflicting signals for C3 and C4 may arise from tautomerism (keto-enol equilibrium). Use variable-temperature NMR to identify dominant tautomers .

- X-Ray vs. Computational Data: Compare experimental crystal structures with DFT-optimized geometries (e.g., B3LYP/6-31G*) to validate substituent orientations .

Q. What mechanistic insights explain the reactivity of the furanone ring in cross-coupling reactions?

- Analysis:

- Electrophilic Aromatic Substitution (EAS): The phenyl group at C5 directs electrophiles to the C4 acetyl group.

- Ring-Opening Reactions: Nucleophiles (e.g., Grignard reagents) attack the electrophilic C2 carbonyl, leading to lactone ring cleavage. Stabilize intermediates using Lewis acids (e.g., BF) .

Q. How to design structure-activity relationship (SAR) studies for bioactivity screening?

- Approach:

- Derivatization: Synthesize analogs with modified substituents (e.g., replace phenyl with biphenyl ether units for enhanced lipophilicity) .

- In Vitro Assays: Test antimicrobial activity via MIC assays or enzyme inhibition (e.g., COX-2) using purified proteins. Correlate substituent electronic effects (Hammett σ values) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.